![molecular formula C40H57ClN2O7 B15073293 2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is a compound that belongs to the family of polyethylene glycol (PEG) conjugates. These compounds are widely used in various scientific fields due to their unique properties, such as water solubility, biocompatibility, and ability to modify other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 typically involves the conjugation of a Cy5 dye with polyethylene glycol chains. The process may include:
Activation of PEG Chains: The PEG chains are often activated using reagents like N-hydroxysuccinimide (NHS) esters or maleimides.
Conjugation Reaction: The activated PEG chains are then reacted with the Cy5 dye under controlled conditions, such as specific pH and temperature, to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to modify its properties.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule.
Substitution: Substitution reactions may involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to study biological processes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism by which N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 exerts its effects involves:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization in imaging applications.
Molecular Targets: The PEG chains enhance the solubility and biocompatibility of the compound, facilitating its interaction with various biological targets.
Pathways Involved: The compound may interact with cellular pathways involved in signaling, transport, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy3: Another PEG conjugate with a different fluorescent dye.
N-(m-PEG4)-N’-(hydroxy-PEG2)-FITC: A compound with fluorescein isothiocyanate as the fluorescent dye.
Uniqueness
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is unique due to its specific fluorescent properties, making it suitable for applications requiring high sensitivity and specificity.
Propriétés
Formule moléculaire |
C40H57ClN2O7 |
|---|---|
Poids moléculaire |
713.3 g/mol |
Nom IUPAC |
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
IZJBQJRLNJOCMH-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
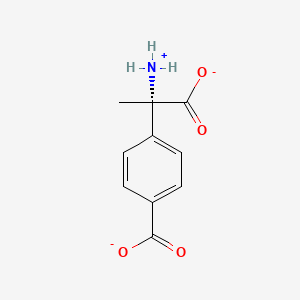
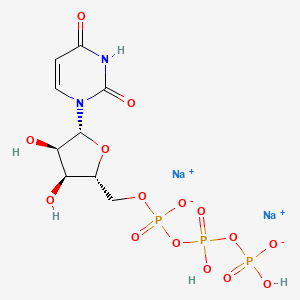
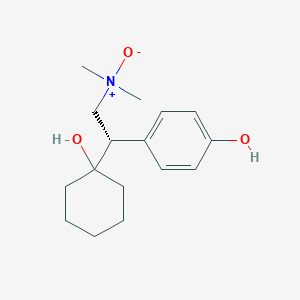
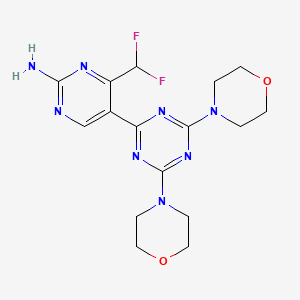
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
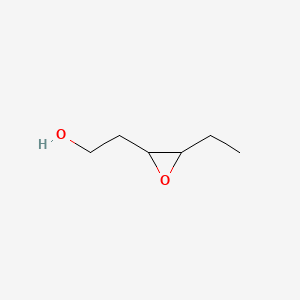
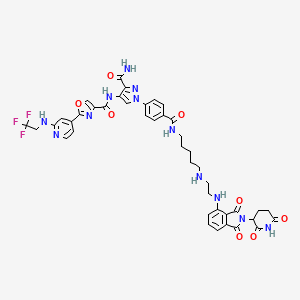
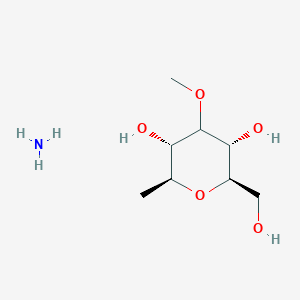



![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
